Hexane, 1-(pentyloxy)-

Description

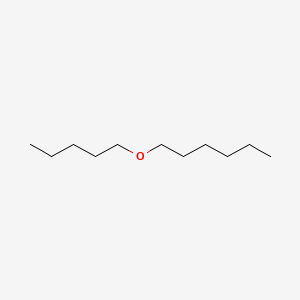

Hexane, 1-(pentyloxy)- (IUPAC name: 1-pentyloxyhexane) is an aliphatic ether with the molecular formula C₁₁H₂₄O, consisting of a hexane backbone substituted with a pentyloxy (-O-C₅H₁₁) group at the terminal carbon. This compound is synthesized via Williamson ether synthesis, where a hexanol derivative reacts with a pentyl halide under basic conditions to form the ether linkage.

The pentyloxy group enhances lipophilicity, which may improve solubility in non-polar matrices or influence pharmacokinetic behavior in drug candidates .

Properties

CAS No. |

32357-83-8 |

|---|---|

Molecular Formula |

C11H24O |

Molecular Weight |

172.31 g/mol |

IUPAC Name |

1-pentoxyhexane |

InChI |

InChI=1S/C11H24O/c1-3-5-7-9-11-12-10-8-6-4-2/h3-11H2,1-2H3 |

InChI Key |

ABMGECRLBPHGSD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexane, 1-(pentyloxy)- can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide . The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion from the corresponding alcohol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the alkoxide ion.

Industrial Production Methods

In industrial settings, the production of hexane, 1-(pentyloxy)- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield . The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Hexane, 1-(pentyloxy)- can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where the pentyloxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or amines in the presence of a base.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ethers or amines.

Scientific Research Applications

Hexane, 1-(pentyloxy)- has several applications in scientific research, including:

Chemistry: Used as a solvent or reagent in organic synthesis and chemical reactions.

Biology: Employed in the extraction and purification of biological molecules due to its solvent properties.

Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexane, 1-(pentyloxy)- involves its interaction with various molecular targets and pathways. As an ether, it can act as a solvent, facilitating the dissolution and transport of other molecules . It may also participate in chemical reactions by forming intermediates or transition states that lead to the formation of desired products .

Comparison with Similar Compounds

Research Findings and Trends

Solubility and Molecular Interactions

- Studies on o-methoxy nitrobenzene in n-hexane () reveal that alkoxy groups modulate solubility via dipole-dipole interactions and hydrogen bonding. For 1-(pentyloxy)hexane, the long alkyl chain likely reduces polarity, enhancing miscibility with hydrocarbons .

- Thermodynamic Properties : Density data for 1-ethoxyhexane () show a linear decrease with temperature (775.80 kg/m³ at 288 K to 745.27 kg/m³ at 323 K). Similar trends are expected for 1-(pentyloxy)hexane, albeit with lower overall density due to increased chain length .

Stability and Reactivity

- Oxidative Stability : Longer alkoxy groups (e.g., pentyloxy) may offer greater resistance to oxidation compared to methoxy or ethoxy groups, as seen in polyethylene glycol derivatives .

- Hydrolytic Sensitivity : Ethers with bulky substituents (e.g., dimethoxyethoxy) exhibit reduced hydrolysis rates, suggesting 1-(pentyloxy)hexane is relatively stable under acidic or basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.